2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride
Overview
Description
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps maintain a stable pH in biological systems, making it an essential component in many experiments.
Mechanism of Action
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride works as a buffering agent by accepting or donating protons to maintain a stable pH. It is a zwitterionic molecule, meaning it has both a positive and negative charge at different parts of the molecule. This property allows 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride to act as a good buffer in both acidic and basic conditions.
Biochemical and Physiological Effects:
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has no known biochemical or physiological effects on cells or organisms. It is considered to be a biologically inert compound, making it a safe and reliable choice for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride as a buffering agent is its ability to maintain a stable pH range over a wide temperature range. It is also less likely to interfere with biological processes compared to other buffering agents, such as Tris or HEPES. However, 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has some limitations, including its limited solubility in water and its high cost compared to other buffering agents.
Future Directions
There are several future directions for 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride research, including the development of new synthesis methods to improve yield and reduce cost. Researchers may also investigate the use of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride in new applications, such as drug delivery or nanotechnology. Additionally, further studies may be conducted to investigate the potential toxic effects of 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride on cells and organisms. Overall, 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is a valuable compound in scientific research, and its potential applications are vast.
Scientific Research Applications
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is commonly used as a buffering agent in biological experiments, including cell culture, enzyme assays, and protein purification. It is particularly useful in experiments that require a stable pH range between 6.1 and 7.5, as 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride has a pKa value of 7.5. 2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride is also used in electrophysiology experiments to maintain the pH of the recording solution.
properties
IUPAC Name |
2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8;/h7-8,11,13H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKECXDSUGUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidin-4-ylisoxazol-5-yl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.